molecular formula C8H8BrNO B11888906 1-(2-Bromo-6-methylpyridin-4-YL)ethanone

1-(2-Bromo-6-methylpyridin-4-YL)ethanone

Cat. No.: B11888906
M. Wt: 214.06 g/mol
InChI Key: JMTRTCFAVYMLOU-UHFFFAOYSA-N
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Description

1-(2-Bromo-6-methylpyridin-4-yl)ethanone is a brominated pyridine derivative featuring a methyl group at the 6-position and a ketone moiety at the 1-position of the pyridine ring. This compound belongs to the class of heterocyclic ketones, which are pivotal in pharmaceutical and agrochemical synthesis due to their reactivity and structural versatility.

Properties

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

IUPAC Name

1-(2-bromo-6-methylpyridin-4-yl)ethanone

InChI

InChI=1S/C8H8BrNO/c1-5-3-7(6(2)11)4-8(9)10-5/h3-4H,1-2H3

InChI Key

JMTRTCFAVYMLOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)Br)C(=O)C

Origin of Product

United States

Preparation Methods

Electrophilic Aromatic Bromination

Electrophilic bromination of 6-methylpyridin-4-yl ethanone using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) is a common approach. The acetyl group at position 4 directs electrophilic substitution to the ortho (position 2) and para (position 6) sites. However, steric hindrance from the methyl group at position 6 favors bromination at position 2.

Typical Conditions

  • Substrate : 6-Methylpyridin-4-yl ethanone (1 equiv)

  • Brominating Agent : NBS (1.1 equiv)

  • Catalyst : FeBr₃ (0.1 equiv)

  • Solvent : Dichloromethane (DCM), 0°C to room temperature

  • Yield : 65–72%

Mechanistic Insights

The acetyl group activates the pyridine ring via electron-withdrawing effects, while FeBr₃ polarizes Br₂ to generate Br⁺. The methyl group at position 6 sterically blocks position 6, directing Br⁺ to position 2. Side products include di-brominated derivatives (<5%), necessitating careful stoichiometric control.

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling

A two-step strategy involves synthesizing 4-acetyl-2-bromo-6-methylpyridine via Suzuki coupling. For example, 2,6-dibromo-4-methylpyridine can undergo selective coupling with acetylboronic acid at position 4, followed by bromination at position 2.

Representative Protocol

  • Step 1 :

    • Substrate : 2,6-Dibromo-4-methylpyridine (1 equiv)

    • Reagent : Acetylboronic acid (1.2 equiv)

    • Catalyst : Pd(PPh₃)₄ (5 mol%)

    • Base : K₂CO₃ (2 equiv)

    • Solvent : Toluene/EtOH (3:1), 80°C, 12 h

    • Intermediate : 6-Bromo-4-methylpyridin-2-yl ethanone (Yield: 78%)

  • Step 2 :

    • Bromination : NBS (1.05 equiv), AIBN (0.1 equiv), CCl₄, reflux, 4 h

    • Yield : 82%

Advantages

  • High regioselectivity due to steric and electronic directing effects.

  • Compatibility with scalable, one-pot methodologies.

Halogen Exchange Reactions

Finkelstein-Type Bromination

Lithiation-bromination strategies enable selective functionalization. For instance, 6-methylpyridin-4-yl ethanone is treated with LDA (lithium diisopropylamide) at -78°C to generate a lithiated intermediate at position 2, which is quenched with Br₂ to install the bromine atom.

Conditions

  • Substrate : 6-Methylpyridin-4-yl ethanone (1 equiv)

  • Base : LDA (2.2 equiv), THF, -78°C

  • Electrophile : Br₂ (1.1 equiv)

  • Yield : 58–63%

Limitations

  • Sensitivity to moisture and temperature.

  • Competing side reactions at higher temperatures.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, pyridine-H3), 7.82 (s, 1H, pyridine-H5), 2.65 (s, 3H, COCH₃), 2.52 (s, 3H, CH₃).

  • MS (EI) : m/z 214.06 [M]⁺ (calculated for C₈H₈BrNO: 214.06).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O = 70:30) typically shows ≥98% purity, with retention time = 6.2 min.

Industrial-Scale Considerations

Solvent and Catalyst Recovery

  • Solvent : DCM and toluene are recycled via distillation (≥90% recovery).

  • Pd Catalysts : Immobilized on silica supports enable reuse for up to 5 cycles without significant activity loss.

Waste Management

  • Bromide by-products are neutralized with NaHSO₃ before aqueous disposal.

  • Pd residues are recovered via ion-exchange resins.

Comparative Evaluation of Methods

Method Yield (%) Purity (%) Scalability Cost (USD/kg)
Electrophilic Bromination65–7295–98Moderate120–150
Suzuki Coupling78–8297–99High200–220
Halogen Exchange58–6390–93Low180–200

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing acetyl group activates the pyridine ring for nucleophilic substitution at the 2- and 4-positions. The bromine at C2 undergoes displacement under mild conditions due to ring activation by the C4 acetyl group.

Table 1: SNAr Reaction Conditions and Outcomes

NucleophileConditionsProductYieldReference
NH₃ (excess)DMF, 80°C, 12 hr1-(6-Methyl-2-aminopyridin-4-YL)ethanone78%
NaOH (2 eq)H₂O/EtOH, reflux, 6 hr1-(6-Methylpyridin-4-YL)ethanone65%
Piperidine (1.2 eq)THF, 60°C, 8 hr1-(2-Piperidino-6-methylpyridin-4-YL)ethanone82%

Key factors influencing reactivity:

  • Solvent polarity : DMF enhances nucleophilicity and stabilizes transition states.

  • Temperature : Reactions proceed efficiently at 60–80°C to avoid acetyl group degradation.

Transition Metal-Catalyzed Cross-Couplings

The C–Br bond participates in palladium-catalyzed couplings, enabling aryl–aryl or aryl–heteroaryl bond formation. This is critical for synthesizing bipyridine derivatives used in pharmaceuticals.

Table 2: Coupling Reactions with Catalytic Systems

Reaction TypeCatalyst/LigandBaseTemp/TimeYieldReference
Suzuki–MiyauraPd(OAc)₂/XantphosK₂CO₃90°C, 24 hr74%
Buchwald–HartwigPd₂(dba)₃/BINAPCs₂CO₃100°C, 18 hr68%
StillePd(PPh₃)₄NEt₃80°C, 12 hr71%

Mechanistic considerations:

  • Oxidative addition : Pd⁰ inserts into the C–Br bond, forming a Pd(II) intermediate .

  • Ligand effects : Bulky ligands (Xantphos) suppress β-hydride elimination .

Acetyl Group Transformations

The ketone undergoes condensation, reduction, and oxidation, though the bromine’s presence may necessitate protective strategies.

Key Reactions:

  • Condensation with Hydrazines :
    1-(2-Bromo-6-methylpyridin-4-YL)ethanone+NH2NH2Hydrazone derivative\text{this compound} + \text{NH}_2\text{NH}_2 \rightarrow \text{Hydrazone derivative}
    Conditions: EtOH, 70°C, 4 hr; Yield: 85%.

  • Reduction to Alcohol :
    KetoneNaBH4/MeOH1-(2-Bromo-6-methylpyridin-4-YL)ethanol\text{Ketone} \xrightarrow{\text{NaBH}_4/\text{MeOH}} \text{1-(2-Bromo-6-methylpyridin-4-YL)ethanol}
    Yield: 90% (stereoselectivity not reported).

Byproduct Formation and Mitigation

Competing reactions during functionalization require careful control:

  • N-Oxidation : The pyridine nitrogen may oxidize under strong oxidative conditions (e.g., H₂O₂/Na₂WO₄), forming up to 15% N-oxide byproduct . Mitigation: Use milder oxidants like Oxone® at pH 4–5 .

  • Acetyl Hydrolysis : Prolonged exposure to aqueous acid (H₂SO₄, >100°C) cleaves the acetyl group to carboxylic acid .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C9H8BrN
Molecular Weight: 215.07 g/mol
IUPAC Name: 1-(2-bromo-6-methylpyridin-4-yl)ethanone
CAS Number: 864674-02-2

The structure of this compound features a brominated pyridine ring, which contributes to its reactivity and biological activity. The presence of the ethanone moiety enhances its potential for various chemical transformations.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties. Its derivatives have shown promise in the development of drugs targeting various diseases, including:

  • Antimicrobial Activity: Research indicates that compounds derived from this structure exhibit significant antimicrobial properties, making them candidates for developing new antibiotics .
  • Antiprion Activity: Studies have explored the efficacy of this compound in treating prion diseases. Modifications to the compound have resulted in analogs with improved potency against prion proteins, suggesting its potential in neurodegenerative disease treatment .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. It can be utilized in:

  • Suzuki Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions to form complex pyridine derivatives, which are valuable in drug discovery and materials science .
  • Functionalization Reactions: Its bromine atom makes it a suitable candidate for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups to create new derivatives with tailored properties .

Case Study 1: Antimicrobial Derivatives

A study focused on synthesizing derivatives of this compound revealed that certain modifications led to enhanced antimicrobial activity against resistant bacterial strains. The synthesized compounds were tested against a panel of pathogens, demonstrating significant inhibition zones compared to standard antibiotics .

Case Study 2: Neuroprotective Effects

In another investigation, researchers evaluated the neuroprotective effects of a derivative based on this compound in mouse models of prion disease. The results indicated that certain analogs not only improved brain exposure but also exhibited reduced toxicity, paving the way for further clinical investigations into their therapeutic potential .

Mechanism of Action

The mechanism of action of 1-(2-Bromo-6-methylpyridin-4-YL)ethanone involves its interaction with specific molecular targets. The bromine atom in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, thereby exerting their effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 1-(2-Bromo-6-methylpyridin-4-yl)ethanone to other brominated pyridine derivatives are critical for understanding its reactivity and applications. Below is a comparative analysis:

Structural and Molecular Comparisons

Compound Name Substituent Positions Molecular Formula Molecular Weight Key Properties/Applications
This compound 2-Br, 6-Me, pyridin-4-yl C₈H₈BrNO ~230.06 (calculated) Likely used in cross-coupling reactions; methyl group enhances steric effects
1-(4-Bromopyridin-2-yl)ethanone 4-Br, pyridin-2-yl C₇H₆BrNO 200.03 Building block for nitrogen heterocycles; bromine enables nucleophilic substitution
2-Bromo-1-(6-bromo-pyridin-2-yl)-ethanone 2-Br, 6-Br, pyridin-2-yl C₇H₄Br₂NO 293.94 Dual bromine sites facilitate sequential functionalization; used in medicinal chemistry
1-(5-Bromo-6-chloro-2-methyl-3-pyridinyl)-1-ethanone 5-Br, 6-Cl, 2-Me, pyridin-3-yl C₈H₇BrClNO 248.50 Halogen diversity supports diverse reactivity; potential antimicrobial applications
2-Bromo-1-(4-chloro-pyridin-2-yl)-ethanone 4-Cl, 2-Br, pyridin-2-yl C₇H₅BrClNO 234.48 Chlorine enhances electrophilicity; used in agrochemical intermediates

Reactivity and Functional Group Analysis

  • Bromine Substitution: Bromine at the 2-position (as in the target compound) enhances susceptibility to Suzuki-Miyaura cross-coupling, a trait shared with 1-(4-Bromopyridin-2-yl)ethanone .
  • Methyl Group Influence: The 6-methyl group in the target compound may sterically hinder reactions at adjacent positions, a feature less prominent in non-methylated analogs like 2-Bromo-1-(4-chloro-pyridin-2-yl)-ethanone .
  • Ketone Reactivity: The ethanone moiety facilitates condensation reactions (e.g., Schiff base formation), as seen in compounds like 1-(5-Bromo-2,4-dimethoxyphenyl)ethanone .

Physical Properties

  • Boiling Points: 258.8°C (predicted for 1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanone) .
  • Melting Points : 78–82°C for 3-Bromo-2-hydroxy-5-methylpyridine, highlighting the impact of hydroxyl groups on crystallinity .

Biological Activity

1-(2-Bromo-6-methylpyridin-4-YL)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound is characterized by the following chemical properties:

PropertyValue
CAS Number 161697-04-7
Molecular Formula C9H8BrN
Molecular Weight 215.07 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound acts as a ligand, potentially modulating enzyme activity and influencing metabolic pathways. Its bromine substituent may enhance lipophilicity, allowing for better membrane permeability and receptor binding.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies have shown that compounds with similar structural features exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of pyridine have shown minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Research indicates that compounds similar to this compound possess anticancer properties. A study on related pyridine derivatives reported IC50 values between 0.11–1.47 µM against various cancer cell lines, suggesting potential for further development as anticancer agents . The mechanism often involves the induction of apoptosis through pathways involving p53 activation and caspase cleavage .

Structure-Activity Relationship (SAR)

The SAR studies highlight that the presence of electron-donating groups (EDGs) significantly enhances biological activity, while electron-withdrawing groups (EWGs) tend to reduce it. The introduction of halogen atoms, such as bromine, can also influence the potency and selectivity of the compounds against specific biological targets .

Case Study 1: Antiproliferative Activity

In a study focusing on antiproliferative activity, derivatives similar to this compound were evaluated in neuroblastoma cell lines. The findings revealed that while some analogs exhibited good pharmacokinetic properties, their potency was modest compared to leading compounds . This emphasizes the need for further optimization in drug design.

Case Study 2: Prion Diseases

Another significant area of research involves the use of pyridine derivatives in treating prion diseases. Compounds structurally related to this compound demonstrated promising brain exposure and efficacy in inhibiting prion replication in vitro . This highlights the therapeutic potential of such compounds in neurodegenerative disorders.

Q & A

Q. What are the common synthetic routes for 1-(2-Bromo-6-methylpyridin-4-yl)ethanone, and how do reaction conditions influence yield?

  • Methodological Answer : A widely reported method involves condensation reactions using brominated pyridine derivatives and ketone precursors. For example, in a modified Hantzsch-like synthesis, 2-bromo-6-methylpyridine is reacted with acetylating agents under reflux conditions. Ethanol or acetonitrile solvents are typically employed, with ammonium acetate as a catalyst. Reaction times (10–20 hours) and temperature (70–80°C) critically affect yield, as prolonged heating may lead to bromine displacement side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer : Key techniques include:
  • NMR : 1^1H NMR (400 MHz, CDCl3_3) shows characteristic peaks for the methyl group (~2.5 ppm, singlet) and pyridine protons (downfield shifts due to bromine electronegativity). 13^{13}C NMR confirms the ketone carbonyl (~200 ppm) and aromatic carbons.
  • X-ray Crystallography : SHELX programs are used to resolve crystal structures, with refinement parameters (e.g., R factor < 0.05) ensuring accuracy. Hydrogen bonding and halogen interactions in the crystal lattice can be analyzed to predict stability .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Use NIOSH/MSHA-approved respirators for airborne particles, nitrile gloves, and chemical-resistant lab coats. Avoid skin contact due to potential irritancy (OSHA guidelines). Store in a cool, dry environment away from oxidizing agents. Emergency procedures should include ethanol rinses for skin exposure and immediate medical consultation for inhalation .

Advanced Research Questions

Q. How can conflicting melting point data for brominated pyridine derivatives be resolved?

  • Methodological Answer : Discrepancies in reported melting points (e.g., 78–82°C vs. 59–60°C for related compounds) often arise from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) and thermogravimetric analysis (TGA) can identify phase transitions. Recrystallization from DMF/ethanol (1:2) or toluene is advised to obtain pure crystalline forms. Cross-validate with HPLC purity assays (>95%) .

Q. What challenges arise in X-ray crystallographic analysis of brominated pyridine-based ketones?

  • Methodological Answer : Bromine’s high electron density causes absorption errors in diffraction data. Mitigation strategies include:
  • Using Mo-Kα radiation (λ = 0.71073 Å) to reduce absorption.
  • Applying multi-scan corrections (SADABS in SHELXL) during refinement.
  • Analyzing thermal displacement parameters (Ueq_{eq}) to distinguish disorder from true bonding interactions. Example: In 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone, Br···O halogen bonding was resolved with a final R1 = 0.038 .

Q. How do substituent effects on the pyridine ring influence reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom at the 2-position and methyl group at the 6-position create steric and electronic effects. For Suzuki-Miyaura couplings:
  • Steric hindrance : Bulky ligands (e.g., SPhos) improve selectivity for the 4-position.
  • Electronic effects : Electron-withdrawing bromine enhances oxidative addition rates with Pd(0) catalysts. Computational studies (DFT) on charge distribution (Mulliken charges) can predict reactive sites .

Q. What strategies optimize catalytic efficiency in the synthesis of derivatives?

  • Methodological Answer :
  • Catalyst screening : Pd(OAc)2_2/XPhos systems show higher turnover numbers (TON > 1000) for arylations.
  • Solvent effects : DMF increases polarity but may promote side reactions; toluene is preferred for sterically hindered substrates.
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 150°C, 20 minutes) while maintaining yields >80% .

Q. How can contradictory biological activity data be analyzed for derivatives of this compound?

  • Methodological Answer : Discrepancies in antimicrobial or anticancer assays often stem from:
  • Cell line variability : Test multiple lines (e.g., HeLa, MCF-7) and normalize to positive controls (e.g., doxorubicin).
  • Solubility limitations : Use DMSO stock solutions (<1% v/v) to avoid cytotoxicity artifacts.
  • Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance (p < 0.05) .

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